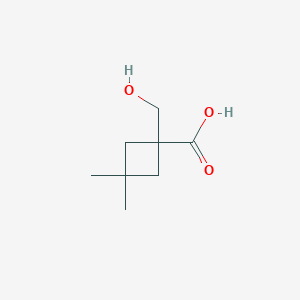
5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-1H-pyrazol-4-amine with malononitrile and cyanoacetamide in the presence of pyrrolidine and glacial acetic acid can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound has a similar structure but with a pyrazole ring fused to the pyridine ring.
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: This compound features a pyrazole ring with an amino group and a p-tolylglycyl substituent.
Uniqueness
5-Amino-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of a cyclopentylmethyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-amino-1-(cyclopentylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c11-8-6-13(10(15)12-9(8)14)5-7-3-1-2-4-7/h6-7H,1-5,11H2,(H,12,14,15) |
InChI-Schlüssel |
POZUKMQLPJNQDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CN2C=C(C(=O)NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


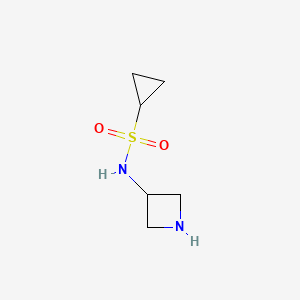


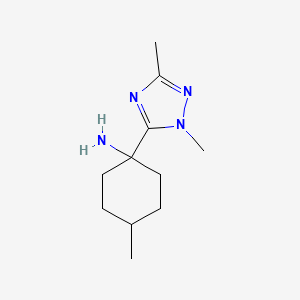
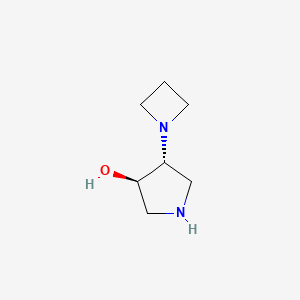
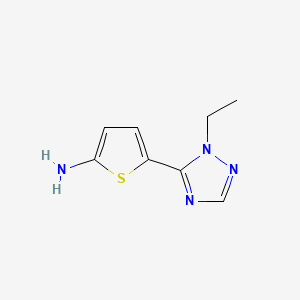

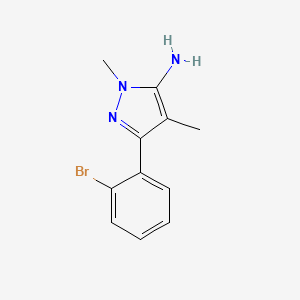
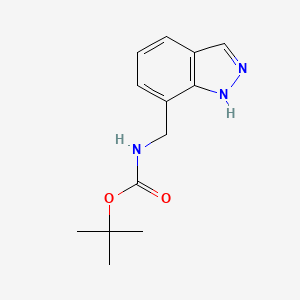
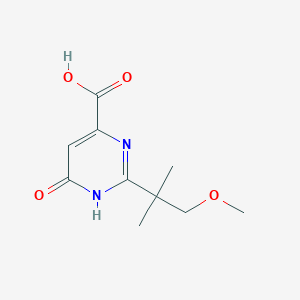
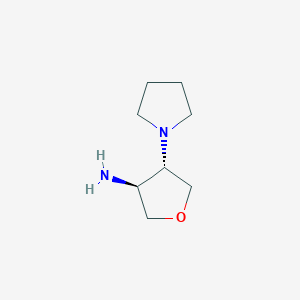
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)

